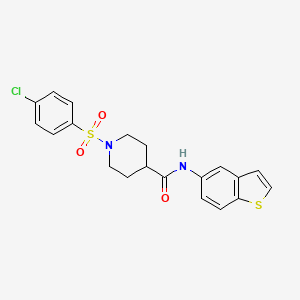
7-(2-hydroxypropyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a phenylpiperazine moiety, which is often found in compounds with potential biological activity . The hydroxypropyl group attached to the purine ring could potentially make this compound more soluble in water.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a purine ring, a phenylpiperazine moiety, and a hydroxypropyl group. The exact structure would need to be confirmed by techniques such as NMR and X-ray crystallography .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
The piperazine moiety in MFCD07197152 has been widely employed in various drugs, including trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Researchers continue to investigate its potential as a scaffold for developing novel pharmaceutical agents. The compound’s structural features make it an interesting candidate for drug design and optimization.
Anti-Inflammatory and Analgesic Properties
Given the importance of inflammation control and pain relief, understanding the effects of MFCD07197152 on prostanoid biosynthesis could be valuable . Investigating its potential as an anti-inflammatory or analgesic agent may lead to the development of new therapeutic options.
Antimicrobial Activity
Piperazine derivatives, including MFCD07197152, have shown antimicrobial properties . Researchers explore their effectiveness against bacterial, fungal, and parasitic infections. Investigating the compound’s mechanism of action and optimizing its structure could contribute to the development of new antimicrobial agents.
Antiviral Applications
The piperazine scaffold has attracted attention from organic and medicinal chemists due to its antiviral potential . Researchers study its activity against various viruses, aiming to identify compounds that inhibit viral replication or entry. Investigating MFCD07197152’s antiviral properties may yield promising results.
Antitumor Research
Piperazines are known for their antitumor properties . Researchers explore their effects on cancer cell growth, apoptosis, and metastasis. Investigating MFCD07197152’s potential as an antitumor agent could contribute to cancer therapy advancements.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
7-(2-hydroxypropyl)-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O3/c1-13(26)12-25-15-16(22(2)19(28)21-17(15)27)20-18(25)24-10-8-23(9-11-24)14-6-4-3-5-7-14/h3-7,13,26H,8-12H2,1-2H3,(H,21,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFSIZNPCYRTBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=C(N=C1N3CCN(CC3)C4=CC=CC=C4)N(C(=O)NC2=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-hydroxypropyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorobenzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B6485195.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B6485209.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B6485212.png)
![N-[2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B6485213.png)
![3-methyl-7-(3-phenoxypropyl)-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485215.png)
![7-[2-hydroxy-3-(prop-2-en-1-yloxy)propyl]-8-[(3-methoxypropyl)amino]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485223.png)
![7-(2-hydroxypropyl)-3-methyl-8-[(E)-2-[(pyridin-4-yl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485231.png)
![3-amino-4-(furan-2-yl)-6-(4-methoxyphenyl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6485252.png)
![3-amino-4-(furan-2-yl)-N-(2-methoxyphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6485258.png)
![2-{[7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]amino}acetic acid](/img/structure/B6485284.png)
![14-acetyl-2,15-dimethyl-5-oxotetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-6,8-dien-14-yl 2-phenylbutanoate](/img/structure/B6485286.png)
![3-(benzenesulfonyl)-7-chloro-N-(3,4,5-trimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B6485292.png)
![1-[(cyclohexylcarbamoyl)methyl]-3-(4-methoxyphenyl)-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6485306.png)